molecular formula C12H25NOS B1503037 3-Mercapto-N-nonylpropionamide CAS No. 228716-16-3

3-Mercapto-N-nonylpropionamide

Cat. No.: B1503037
CAS No.: 228716-16-3
M. Wt: 231.4 g/mol
InChI Key: CKRXZOZYQYDWIQ-UHFFFAOYSA-N
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Description

3-Mercapto-N-nonylpropionamide (CAS 228716-16-3) is an organic thiol compound extensively used in the fabrication of self-assembled monolayers (SAMs) on gold surfaces (Au{111}) . Its molecular structure features a terminal amide group buried within the monolayer, enabling hydrogen-bonding interactions, and a thiol (-SH) group that anchors to gold substrates . This compound exhibits unique phase behavior, forming two distinct molecular orientations on Au{111}: one tilted at 18° and another nearly perpendicular to the surface . These structural properties make it valuable in nanotechnology, molecular electronics, and nanoparticle stabilization .

Key physicochemical properties include:

  • Solubility: Requires solvents like DMSO or ethanol for preparation .
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month .
  • Purity: >95% for research-grade applications .

Biological Activity

3-Mercapto-N-nonylpropionamide (MNPA) is a compound of significant interest due to its unique properties and potential applications in various fields, including biosensing and material science. This article explores its biological activity, focusing on self-assembled monolayers (SAMs), hydrogen bonding networks, and its interactions with gold surfaces.

  • Molecular Formula : C₁₂H₂₅NOS
  • Molecular Weight : 231.40 g/mol
  • CAS Number : 228716-16-3

MNPA contains a thiol group (-SH) that allows it to form stable SAMs on gold surfaces, which is crucial for its applications in biosensing and nanotechnology.

Formation and Characterization

SAMs of MNPA on gold (Au{111}) have been characterized using various techniques such as Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS). The formation of these monolayers is influenced by the molecular structure of MNPA, which promotes hydrogen bonding among amide groups.

  • Packing Structure : MNPA SAMs exhibit a distorted (√3 × √3)R30° packing structure, indicating a unique arrangement that facilitates intermolecular interactions.
  • Domain Formation : The SAMs show distinct dark and bright domains due to variations in adsorption geometry, which can affect their stability and reactivity .

Hydrogen Bonding Networks

The biological activity of MNPA is significantly influenced by its ability to form hydrogen bonds within the SAMs. Studies have shown that:

  • Buried Hydrogen Bonds : MNPA forms long-range hydrogen-bonding networks that cross molecular domain boundaries. This feature enhances the stability and functionality of the SAMs .
  • Molecular Orientation : The tilt angles of MNPA molecules relative to the gold surface are crucial for understanding their interaction dynamics. Two distinct phases were identified: one with a tilt of approximately 18° and another nearly normal to the surface .

Biosensing

MNPA's unique properties make it suitable for use in biosensors. Its ability to form stable SAMs allows for the immobilization of biomolecules, enabling sensitive detection methods.

  • Single-Molecule Detection : MNPA-functionalized surfaces have been employed in label-free biosensing applications, where they can detect biomolecular interactions at the single-molecule level. The high sensitivity is attributed to the effective binding of target molecules facilitated by the SAM structure .

Case Studies

  • Detection of TNF-α Molecules :
    • A study utilized MNPA-modified surfaces to detect tumor necrosis factor-alpha (TNF-α) with high sensitivity. The binding kinetics were measured using localized surface plasmon resonance, demonstrating the potential for diagnosing TNF-related diseases .
  • Thermal Stability Investigations :
    • Research has shown that MNPA SAMs maintain structural integrity under varying thermal conditions, making them suitable for applications where temperature fluctuations are expected. This stability is crucial for ensuring reliable performance in biosensing applications .

Comparative Analysis

PropertyThis compoundOther Alkanethiols
Molecular Weight231.40 g/molVaries
Hydrogen Bonding CapabilityStrong hydrogen bonding networksModerate
SAM StabilityHighVaries
Application in BiosensingYesLimited

Scientific Research Applications

Self-Assembled Monolayers (SAMs)

Formation of SAMs
3-MNP is primarily utilized in the formation of self-assembled monolayers due to its thiol (-SH) group, which has a strong affinity for metals such as gold. The nonyl group contributes hydrophobic characteristics, influencing the properties of the SAMs formed. These ordered monolayers can be tailored for specific surface properties, making them valuable for various applications including biosensors and electronic devices .

Characteristics of 3-MNP SAMs

  • Molecular Structure : 3-MNP consists of an amide group connected to a propyl chain with a thiol group at one end and a nonyl group at the other.
  • Packing Structure : Studies have shown that SAMs formed from 3-MNP exhibit unique domain formations and packing structures, such as slightly distorted (√3 × √3) arrangements, indicating complex interactions within the monolayer .

Liquid Metal Nanocomposites

Role in Liquid Metal Systems
Recent research highlights the use of 3-MNP in liquid metal nanocomposites, particularly with eutectic gallium-indium (EGaIn). The compound aids in stabilizing liquid metal droplets, which can be utilized in soft electronics and flexible devices. The incorporation of 3-MNP enhances the electrical conductivity and stability of these nanocomposites .

Applications in Electronics and Robotics

  • Wearable Electronics : Liquid metal systems containing 3-MNP are being explored for use in stretchable electronics that can conform to various surfaces.
  • Soft Robotics : The unique properties of liquid metals allow for innovative designs in soft actuators that respond to environmental stimuli .

Hybrid Self-Assembly Processes

Innovative Assembly Techniques
Research has demonstrated that 3-MNP can facilitate hybrid self-assembly processes during evaporation, leading to uniform deposits that are crucial for advanced material fabrication. This technique allows for precise control over the morphology and functionality of the resulting materials .

  • Boley et al. (2016)
    This study explored the use of 3-MNP in hybrid self-assembly processes, demonstrating its effectiveness in producing uniform deposits critical for thin-film devices. The research highlighted the importance of solvent interactions and evaporation dynamics in achieving desired material properties .
  • Liquid Metal Nanocomposite Research (2020)
    Researchers investigated the role of 3-MNP in stabilizing liquid metal nanodroplets for applications in soft robotics and electronics. The findings indicated significant improvements in both mechanical flexibility and electrical conductivity when incorporating 3-MNP into EGaIn systems .

Chemical Reactions Analysis

Electrochemical Reductive Desorption

This compound undergoes a two-step electrochemical desorption process when bound to gold surfaces, as observed through cyclic voltammetry and scanning tunneling microscopy (STM):

Step Potential Range Structural Outcome Key Observations
1st Reduction-0.8 V to -1.0 V (vs Ag/AgCl)Partial desorption → Striped phase formationTransforms close-packed SAMs into low-density, linear nanostructures with 18° molecular tilt
2nd Reduction-1.1 V to -1.3 V (vs Ag/AgCl)Complete desorption → Bare gold surfaceRemoves remaining thiolate bonds, confirmed via XPS sulfur signal loss

Mechanistic Insights :

  • Hydrogen-bonding networks between amide groups stabilize the SAM, requiring higher energy input for desorption .

  • The striped phase intermediate exhibits unique electrochemical properties, including enhanced electron transfer resistance compared to intact SAMs .

Self-Assembled Monolayer (SAM) Formation via Thiol-Gold Chemisorption

The thiol group reacts spontaneously with gold substrates to form stable Au-S bonds, enabling SAM formation:

Key Parameters :

  • Substrate : Au{111} surfaces show (√3 × √3)R30° packing with 0.5 nm²/molecule surface density .

  • Kinetics : Complete SAM formation requires 24 hours in ethanol solutions at room temperature .

  • Thermal Stability : SAMs retain structural integrity up to 78°C due to interchain hydrogen bonding .

Structural Features :

text
Au-S bond CH₂-CH₂-C(=O)-NH-(CH₂)₈-CH₃ Hydrogen-bonded network (amide groups)

STM imaging reveals two distinct phases:

  • Tilted Phase : 18° molecular tilt, dominant in room-temperature preparations .

  • Vertical Phase : Near-vertical alignment (≤5° tilt), observed in high-temperature depositions .

Hydrogen-Bonding Network Formation

The amide group participates in directional hydrogen bonding, creating 2D networks that cross molecular domains:

Network Characteristics :

  • Geometry : Linear N–H···O=C chains parallel to the substrate plane .

  • Domain Interaction : Bonds span across disordered regions, enhancing SAM cohesion .

  • Functional Impact :

    • Reduces EGaIn nanoparticle oxidation by 70% compared to alkanethiol SAMs .

    • Modifies surface work function by -0.3 eV due to dipole reorientation .

Visualization :

  • Local barrier height (LBH) mapping shows alternating high/low work function regions (ΔΦ = 50 meV) corresponding to hydrogen-bond alignment .

  • Infrared spectroscopy confirms C=O and N–H bonds are parallel to the Au surface .

Comparative Reactivity with Structural Analogs

Reactivity differences emerge when compared to similar thiols:

Compound Key Functional Group Reactivity Difference
1-DodecanethiolSimple thiolFaster oxidative degradation; no multi-step desorption
3-Mercapto-1-propanolHydroxyl-terminated thiolLower SAM stability (ΔTₘ = -40°C)
Octadecyl mercaptanLong alkyl chainNo hydrogen bonding; limited domain cross-linking

Synthetic Considerations

While direct synthesis protocols are proprietary, side reactions during preparation include:

  • Thiol Oxidation : Partial conversion to disulfides (R-S-S-R), mitigated by inert atmosphere handling.

  • Amide Hydrolysis : Occurs under strongly acidic/basic conditions (pH < 2 or >12), forming carboxylic acid byproducts.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Mercapto-N-nonylpropionamide critical for experimental design?

  • Answer: The compound has a molecular formula of C₁₀H₁₃NOS and a molecular weight of 195.29 g/mol (CAS RN: 78580-32-2). Its structure includes a thiol (-SH) group and an amide (-CONH-) moiety, enabling dual reactivity in nucleophilic and hydrogen-bonding interactions. These properties make it suitable for self-assembly studies on metal substrates and biomolecular interactions .
PropertyValue
Molecular FormulaC₁₀H₁₃NOS
Molecular Weight195.29 g/mol
CAS RN78580-32-2
Functional GroupsThiol, Amide

Q. Which spectroscopic methods are recommended for characterizing this compound?

  • Answer:

  • FTIR Spectroscopy: Identifies thiol (S-H stretch, ~2550 cm⁻¹) and amide (C=O stretch, ~1650 cm⁻¹; N-H bend, ~1550 cm⁻¹) functional groups.
  • NMR Spectroscopy: ¹H NMR resolves proton environments (e.g., thiol proton at ~1.5 ppm, alkyl chain protons).
  • Mass Spectrometry: Confirms molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can scanning tunneling microscopy (STM) and local barrier height (LBH) mapping resolve molecular orientation in this compound monolayers?

  • Answer: STM topography (Figure A) and LBH maps (Figure B) provide submolecular resolution of self-assembled monolayers on Au{111}. STM visualizes surface topography, while LBH maps electronic barriers, revealing buried hydrogen-bonding networks and S-Au bonds. Computational 2D mode decomposition analyzes directional interactions (e.g., linear hydrogen bonds crossing disordered domains) .
TechniqueApplication in Structural Analysis
STMTopography of surface-adsorbed molecules
LBH MappingElectronic barriers and buried interactions
FFT AnalysisDirectionality of hydrogen-bonding networks

Q. What methodological approaches resolve contradictions in molecular domain organization observed in monolayers?

  • Answer: Discrepancies arise from heterogeneous domain boundaries or imaging artifacts. Researchers should:

  • Use multimodal imaging (STM + LBH) to cross-validate data.
  • Apply computational models (e.g., molecular dynamics simulations) to predict hydrogen-bonding patterns.
  • Analyze fast Fourier transforms (FFTs) of images to quantify directional bonding .

Q. How do hydrogen-bonding networks influence the structural stability of this compound assemblies?

  • Answer: The amide groups form linear, directional hydrogen bonds that persist across domain boundaries and disordered regions. These networks stabilize the monolayer structure on Au{111}, even when alkyl chains exhibit conformational variability. The interplay between S-Au chemisorption and hydrogen bonding dictates overall molecular orientation .

Q. Methodological Guidelines

Q. What experimental controls are essential for studying thiol-amide interactions in this compound?

  • Answer:

  • Substrate Purity: Use atomically flat Au{111} to minimize defects.
  • Solvent Selection: Employ anhydrous solvents (e.g., ethanol) to prevent oxidation of the thiol group.
  • Environmental Controls: Conduct experiments under inert atmospheres (N₂/Ar) to avoid disulfide formation .

Q. How can researchers optimize reaction conditions for functionalizing this compound?

  • Answer:

  • pH Control: Maintain mildly basic conditions (pH 8–9) to deprotonate the thiol group for nucleophilic reactions.
  • Temperature: Use room temperature to prevent thermal degradation of the amide bond.
  • Catalysts: Employ Au nanoparticles or thiophilic metals (e.g., Hg²⁺) to enhance thiol reactivity .

Q. Data Interpretation

Q. How do researchers differentiate between covalent (S-Au) and non-covalent (hydrogen-bonding) interactions in monolayers?

  • Answer:

  • X-ray Photoelectron Spectroscopy (XPS): Identifies S-Au bonds via sulfur oxidation state shifts.
  • Temperature-Dependent Studies: Hydrogen bonds dissociate at lower temperatures (~50–100°C) compared to covalent S-Au bonds (>200°C) .

Q. What statistical tools analyze heterogeneity in self-assembled monolayer data?

  • Answer:

  • Cluster Analysis: Groups molecules by orientation (e.g., normal vs. tilted).
  • Correlation Metrics: Quantifies spatial distribution of hydrogen-bonded vs. disordered regions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Molecular Features and Phase Behavior

Compound Terminal Group Backbone Features Phase Separation Behavior Key Interactions
3-Mercapto-N-nonylpropionamide Amide (-CONH-) Nonyl chain + propionamide Phase-separates with n-decanethiol Hydrogen bonding
n-Decanethiol Methyl (-CH3) Alkyl chain (C10) No phase separation with similar terminal groups van der Waals interactions
11-Mercaptoundecanoic Acid Carboxylic acid (-COOH) Alkyl chain (C11) Phase-separates with 3-mercaptopropanol Hydrogen bonding, ionic
Carboranethiols Boron cluster Rigid carborane structure Forms defect-free SAMs Strong S-Au bonds

Key Insights :

  • The amide group in this compound drives hydrogen-bonded networks, enabling nanoscale domain formation in mixed SAMs . In contrast, n-alkanethiols (e.g., n-decanethiol) lack functional groups for directional interactions, leading to homogeneous SAMs .
  • Compared to carboranethiols, which form rigid SAMs, this compound offers tunable tilt angles and hydrogen-bonding flexibility .

Table 2: Performance in SAMs and Nanoparticle Stabilization

Compound SAM Quality Conductance/Polarizability Nanoparticle Stabilization Efficiency
This compound Two-phase tilt domains Lower polarizability vs. OPE High (prevents EGaIn oxidation)
OPE (4,4'-di(ethynylphenyl)-1-benzenethiol) Rigid, planar SAMs High polarizability Not reported
1-Dodecanethiol Homogeneous SAMs Moderate polarizability Moderate (less effective than amide)

Key Insights :

  • This compound’s buried amide group reduces polarizability compared to conjugated systems like OPE, impacting conductance in molecular junctions .
  • In liquid metal (EGaIn) nanoparticle synthesis, this compound outperforms 1-dodecanethiol by inducing surface strain for size reduction and oxidation resistance .

Key Insights :

  • Unlike 3-chloro-N-phenyl-phthalimide, which is used in polymer synthesis , this compound’s thiol-amide structure enables protein binding for enzyme kinetics studies .
  • Mercaptoundecanol’s hydroxyl-terminated SAMs are biocompatible but lack the hydrogen-bonding precision of this compound .

Research Findings and Technological Implications

  • Phase Separation: Mixing this compound with n-decanethiol creates phase-separated domains due to incompatible terminal groups, a phenomenon absent in SAMs of similar chain-length alkanethiols .
  • Hydrogen-Bonding Networks : Buried amide groups form linear hydrogen-bonding planes, mapped via scanning tunneling microscopy (STM) and local barrier height (LBH) measurements .
  • Nanoparticle Engineering: SAMs of this compound on EGaIn nanoparticles enhance colloidal stability and enable 3D/4D printing applications .

Properties

IUPAC Name

N-nonyl-3-sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NOS/c1-2-3-4-5-6-7-8-10-13-12(14)9-11-15/h15H,2-11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRXZOZYQYDWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCNC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693508
Record name N-Nonyl-3-sulfanylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228716-16-3
Record name N-Nonyl-3-sulfanylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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